molecular formula C16H14N2O B8436876 1-Benzyl-5-phenyl-4-imidazolin-2-one

1-Benzyl-5-phenyl-4-imidazolin-2-one

Cat. No.: B8436876
M. Wt: 250.29 g/mol
InChI Key: HMDSNARTJMKEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-phenyl-4-imidazolin-2-one is a heterocyclic compound featuring an imidazolinone core substituted with benzyl and phenyl groups at the 1- and 5-positions, respectively. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized via condensation reactions involving substituted benzaldehydes and acetylphenyl intermediates under alkaline conditions, as demonstrated in studies involving ethanol and NaOH reflux . Its molecular framework allows for diverse functionalization, enabling exploration of structure-activity relationships (SAR) in biological applications, particularly antimicrobial activity .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-benzyl-4-phenyl-1H-imidazol-2-one

InChI

InChI=1S/C16H14N2O/c19-16-17-11-15(14-9-5-2-6-10-14)18(16)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,17,19)

InChI Key

HMDSNARTJMKEKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CNC2=O)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research has demonstrated that 1-benzyl-5-phenyl-4-imidazolin-2-one possesses various biological activities, making it a promising candidate for drug development:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to inhibit bacterial growth through mechanisms that may involve interference with cell wall synthesis or function .
  • Anticancer Potential : The compound has shown antiproliferative effects against several cancer cell lines. Mechanistic studies suggest that it may exert its anticancer activity by inhibiting tubulin polymerization, thereby disrupting mitotic processes in cancer cells .
  • Neurological Applications : There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. This aligns with the growing interest in multi-target directed ligands for complex conditions like depression associated with neurodegeneration .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains using the minimum inhibitory concentration (MIC) method. Results indicated potent activity with MIC values comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound significantly inhibited the proliferation of human colorectal carcinoma cells (HCT116). The compound's mechanism was linked to its ability to disrupt the cell cycle, highlighting its potential as an effective anticancer agent .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents/Modifications Molecular Weight Key Applications/Activities
1-Benzyl-5-phenyl-4-imidazolin-2-one 1-benzyl, 5-phenyl 290.34 g/mol Antimicrobial
(2Z)-5-Benzyl-2-[(4-butylphenyl)imino]-1,3-thiazolidin-4-one 5-benzyl, 2-(4-butylphenyl)imino, thiazolidinone core 379.52 g/mol Not reported (structural analogue)
5-[(Z)-1,3-Benzodioxol-5-ylmethylidene]-2-thioxodihydro-1H-imidazol-4-one 1,3-benzodioxole substituent, thioxo group 272.27 g/mol Potential enzyme inhibition (theoretical)
4-{4-(2-Methyl-4-benzylidene-5-oxo-imidazol-1-yl)phenyl}-6-(substitutedphenyl)-5,6-dihydropyrimidin-2-one Hybrid imidazolinone-pyrimidinone core ~450–500 g/mol Antimicrobial

Key Observations:

  • In contrast, the thioxo group in 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-thioxodihydro-1H-imidazol-4-one may increase electrophilicity, favoring interactions with thiol-containing biological targets .
  • Core Heterocycle Variation: Replacement of the imidazolinone core with a thiazolidinone (e.g., (2Z)-5-benzyl-2-[(4-butylphenyl)imino]-1,3-thiazolidin-4-one) introduces sulfur, altering electronic distribution and hydrogen-bonding capacity .

Table 2: Antimicrobial Activity Comparison

Compound Microbial Strain Inhibition (Zone of Inhibition, mm) Reference
This compound Staphylococcus aureus: 12–14 mm
4-{4-(2-Methyl-4-benzylidene-5-oxo-imidazol-1-yl)phenyl}-6-(substitutedphenyl)-5,6-dihydropyrimidin-2-one Escherichia coli: 15–18 mm
Methyl 4-(1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoate (from ) Not reported (structural complexity suggests drug-like properties)
  • Activity Trends: The hybrid imidazolinone-pyrimidinone derivatives exhibit broader-spectrum antimicrobial activity compared to this compound, likely due to increased steric bulk and polar substituents enhancing target binding .

Physicochemical Properties

  • Solubility : The trifluoromethyl and sulfamoyl groups in ’s methyl 4-(1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoate improve aqueous solubility compared to the hydrophobic benzyl/phenyl groups in this compound .
  • Thermal Stability: Imidazolinones generally exhibit higher melting points (e.g., >200°C) due to hydrogen-bonding networks, whereas thiazolidinones may show lower thermal stability .

Preparation Methods

Reaction Mechanism

The synthesis proceeds through three key stages:

  • Iodination : K2S2O8K_2S_2O_8 oxidizes iodide ions (II^-) to iodine (I2I_2), which reacts with acetophenone to form α-iodoacetophenone.

  • Kornblum Oxidation : DMSO oxidizes α-iodoacetophenone to benzoylformaldehyde (C6H5COCHOC_6H_5COCHO).

  • Cyclization : Benzoylformaldehyde reacts sequentially with benzylamine and ammonium iodide to form imine intermediates, which undergo dehydration and aromatization to yield 1-benzyl-5-phenyl-4-imidazolin-2-one.

Optimization Parameters

ParameterOptimal ValueYield Impact
Temperature140°CMaximizes rate of cyclization
Reaction Time60 minutesBalances decomposition vs. completion
Molar Ratio (Acetophenone:Amine:NH₄I)2:1:1Prevents side-product formation
OxidantK2S2O8K_2S_2O_8Higher efficiency vs. other persulfates

Under optimized conditions, this method achieves a 71% yield when using NH4INH_4I as the ammonium source.

Pd-Catalyzed Carboamination of N-Allylureas

A 2024 study demonstrated the use of palladium catalysis to construct the imidazolinone ring via carboamination. This method is particularly valuable for introducing stereochemical complexity.

Synthetic Route

  • Substrate Preparation : N-allylureas are synthesized from allylic amines and isocyanates.

  • Cross-Coupling : Pd(PPh₃)₄ catalyzes the reaction between N-allylureas and aryl bromides, forming two C-N bonds and one C-C bond in a single step.

Key Advantages

  • Diastereoselectivity : Achieves >20:1 dr for 4,5-disubstituted derivatives.

  • Functional Group Tolerance : Compatible with electron-rich and electron-poor aryl bromides.

  • Scalability : Demonstrated at gram-scale with 58–72% isolated yields.

Conventional Cyclocondensation of α-Ketoamides

A traditional approach involves the cyclocondensation of α-ketoamides with ammonium acetate under acidic conditions. While less efficient than modern methods, this route remains relevant for laboratory-scale synthesis.

Procedure

  • Ketoamide Formation : Benzylamine reacts with phenylglyoxylic acid to form N-benzylphenylglyoxylamide.

  • Cyclization : Heating with acetic anhydride at 110°C for 4 hours induces ring closure.

Limitations

  • Lower yields (45–55%) compared to one-pot methods

  • Requires isolation of moisture-sensitive intermediates

StepConditionsOutcome
Resin LoadingWang resin, DIC/HOBt95% coupling efficiency
Cyclization150W, 100°C, 20 min3x faster than thermal
CleavageTFA/DCM (95:5)>90% purity

Preliminary data suggest this method could reduce reaction times from hours to minutes while maintaining yields comparable to solution-phase synthesis.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityStereocontrol
One-Pot711 hourIndustrialNone
Pd-Catalyzed658 hoursPilot-scaleHigh
Conventional506 hoursLab-scaleLow
Microwave68*0.3 hoursLab-scaleModerate

*Extrapolated from analogous compounds

Q & A

Basic: What are the established protocols for synthesizing 1-Benzyl-5-phenyl-4-imidazolin-2-one with high purity?

Answer:
A reliable synthesis involves condensation of benzylamine with phenyl-substituted precursors under controlled conditions. Key steps include:

  • Reagent optimization : Use stoichiometric equivalents of 1-benzylimidazole and phenylacetyl chloride in anhydrous dichloromethane .
  • Temperature control : Maintain reaction at 0–5°C to minimize side reactions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >98% purity .
  • Purity assessment : Validate via HPLC (C18 column, UV detection at 254 nm) and FTIR to confirm absence of unreacted starting materials .

Advanced: How can researchers resolve contradictions between theoretical and experimental spectroscopic data for this compound?

Answer:
Discrepancies (e.g., in NMR or IR spectra) often arise from conformational flexibility or solvent effects. Strategies include:

  • Cross-validation : Compare experimental data with DFT-calculated spectra (B3LYP/6-31G* basis set) to identify conformational contributors .
  • Solvent screening : Acquire spectra in multiple solvents (DMSO-d6, CDCl3) to assess hydrogen bonding or polarity effects .
  • Dynamic NMR : Perform variable-temperature NMR to detect slow-exchange processes (e.g., rotamers) .
  • Iterative refinement : Use SHELXL for crystallographic data to resolve ambiguities in bond lengths/angles .

Basic: What crystallographic methods are recommended for determining the structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts .
  • Structure solution : Employ SHELXT for phase problem resolution via direct methods .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically and refined isotropically .
  • Validation : Check CIF files against IUCr standards using PLATON to ensure structural integrity .

Advanced: What strategies are effective in minimizing by-products during the synthesis of this compound?

Answer:
By-products (e.g., dimerization or oxidation derivatives) can be mitigated via:

  • Catalyst selection : Use Lewis acids like ZnCl2 to enhance regioselectivity .
  • Inert atmosphere : Conduct reactions under argon to prevent oxidative degradation .
  • Real-time monitoring : Employ in-situ FTIR to track reaction progress and terminate at optimal conversion .
  • Impurity profiling : Use LC-MS to identify by-products and adjust stoichiometry or solvent polarity accordingly .

Basic: How can researchers characterize the thermal stability of this compound?

Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard:

  • TGA : Heat samples at 10°C/min under N2. Degradation onset >200°C indicates high thermal stability .
  • DSC : Identify melting points (mp) and phase transitions. A sharp endothermic peak near 180°C corresponds to melting .
  • Kinetic analysis : Apply the Kissinger method to calculate activation energy (Ea) for decomposition .

Advanced: How to design experiments to study the compound's interaction with neurotransmitter receptors?

Answer:
Target receptor binding assays (e.g., GABA-A or serotonin receptors):

  • Radioligand displacement : Use [³H]-diazepam or [³H]-5-HT in competitive binding assays. Calculate IC50 values via nonlinear regression .
  • Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding poses at receptor active sites .
  • Functional assays : Measure Cl⁻ ion flux (Fluo-4 AM dye) in HEK293 cells expressing recombinant receptors to assess agonist/antagonist activity .
  • Metabolic stability : Evaluate hepatic clearance using microsomal incubation (CYP450 enzymes) and LC-MS/MS quantification .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

  • Sample preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges .
  • Quantification :
    • HPLC-UV : Use a mobile phase of acetonitrile/0.1% formic acid with a detection limit of 0.1 µg/mL .
    • LC-MS/MS : Employ MRM transitions (e.g., m/z 295 → 154) for enhanced specificity in plasma or tissue homogenates .

Advanced: How to address discrepancies in biological activity data across different studies?

Answer:
Contradictions may stem from assay variability or compound stability issues:

  • Assay standardization : Use reference compounds (e.g., diazepam for GABA-A assays) to normalize inter-lab variability .
  • Stability testing : Pre-screen compound integrity in assay buffers (PBS, pH 7.4) via HPLC to rule out degradation .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.